molecular formula C10H12N4O5 B6134918 ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate

ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate

Cat. No. B6134918
M. Wt: 268.23 g/mol
InChI Key: AHPIBRJZWAPWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate is not fully understood. However, it is believed to act as a nucleophile and attack electrophilic carbonyl groups. The compound is also known to react with various functional groups such as aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate have not been extensively studied. However, it is known to be a non-toxic compound and does not exhibit any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate in lab experiments include its versatility as a reagent for organic synthesis, its non-toxic nature, and its ability to react with various functional groups. However, the compound has certain limitations such as its low solubility in water and its tendency to decompose under certain conditions.

Future Directions

There are several future directions for the use of ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals using this compound as a starting material. Another area of research is the synthesis of new organic compounds using this reagent. Additionally, the compound can be used in the development of new materials such as polymers and nanoparticles. Overall, the versatility and potential applications of ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate make it an exciting area of research for the future.

Synthesis Methods

Ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate can be synthesized using a simple and straightforward method. The synthesis involves the reaction of ethyl hydrazinecarboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate as a white solid.

Scientific Research Applications

Ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate has found numerous applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as hydrazones, pyrazoles, and pyridazines. The compound is also used in the development of new drugs and pharmaceuticals. Its ability to react with various functional groups makes it a versatile reagent for organic synthesis.

properties

IUPAC Name

ethyl N-[(3-nitrophenyl)carbamoylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-2-19-10(16)13-12-9(15)11-7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPIBRJZWAPWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-nitrophenyl)carbamoyl]hydrazinecarboxylate

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